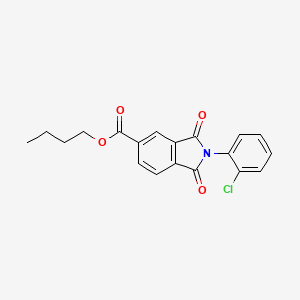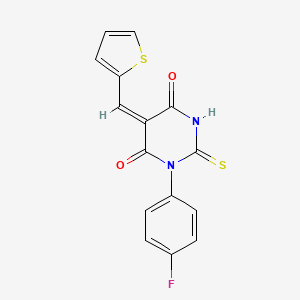![molecular formula C24H25N3O5S B11623168 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11623168.png)
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-ciano-6-oxo-4-(3,4,5-trimetoxifenil)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2-metilfenil)acetamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos como la química medicinal, los productos farmacéuticos y la ciencia de los materiales. Este compuesto presenta una estructura única que incluye un grupo ciano, un grupo trimetoxifenil y un anillo de tetrahidropiridina, lo que lo convierte en un tema interesante para la investigación y el desarrollo químico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[3-ciano-6-oxo-4-(3,4,5-trimetoxifenil)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2-metilfenil)acetamida típicamente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen 3,4,5-trimetoxibenzaldehído, ácido cianoacético y 2-metilfenilamina. Los pasos clave en la síntesis pueden incluir:
Reacción de condensación: La reacción entre 3,4,5-trimetoxibenzaldehído y ácido cianoacético para formar un intermedio.
Ciclización: El intermedio sufre ciclización para formar el anillo de tetrahidropiridina.
Formación de tioéter:
Amidación: El paso final implica la reacción con 2-metilfenilamina para formar el grupo acetamida.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones. El proceso también incluiría pasos de purificación como la recristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[3-ciano-6-oxo-4-(3,4,5-trimetoxifenil)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2-metilfenil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ciano o al grupo carbonilo en el anillo de tetrahidropiridina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en el anillo aromático o en el grupo sulfanyl.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Productos de oxidación: Sulfoxidos, sulfonas.
Productos de reducción: Aminas, alcoholes.
Productos de sustitución: Derivados halogenados, derivados alquilados.
Aplicaciones Científicas De Investigación
Química medicinal: La estructura única del compuesto lo convierte en un candidato para el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Productos farmacéuticos: Se puede utilizar como intermedio en la síntesis de compuestos farmacéuticos.
Ciencia de los materiales: Las propiedades del compuesto podrían explorarse para el desarrollo de nuevos materiales con funcionalidades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[3-ciano-6-oxo-4-(3,4,5-trimetoxifenil)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2-metilfenil)acetamida involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos deseados. El grupo ciano y el grupo trimetoxifenil juegan un papel crucial en la unión a los sitios diana, mientras que el anillo de tetrahidropiridina proporciona estabilidad estructural.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[3-ciano-6-oxo-4-(3,4,5-trimetoxifenil)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(fenil)acetamida
- 2-{[3-ciano-6-oxo-4-(3,4,5-trimetoxifenil)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(4-metilfenil)acetamida
Singularidad
La presencia del grupo 2-metilfenil en 2-{[3-ciano-6-oxo-4-(3,4,5-trimetoxifenil)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2-metilfenil)acetamida lo distingue de compuestos similares. Este grupo puede influir en la afinidad de unión del compuesto, la solubilidad y la actividad biológica general, lo que lo hace único en su clase.
Propiedades
Fórmula molecular |
C24H25N3O5S |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O5S/c1-14-7-5-6-8-18(14)26-22(29)13-33-24-17(12-25)16(11-21(28)27-24)15-9-19(30-2)23(32-4)20(10-15)31-3/h5-10,16H,11,13H2,1-4H3,(H,26,29)(H,27,28) |
Clave InChI |
HVLYJQWLZRXYGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)
![Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623097.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623104.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)


![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)
